molecular formula C8H18N2O B3211713 4-(2-Aminoethyl)-cis-2,6-dimethylmorpholine CAS No. 1092649-16-5

4-(2-Aminoethyl)-cis-2,6-dimethylmorpholine

Cat. No.: B3211713
CAS No.: 1092649-16-5
M. Wt: 158.24 g/mol
InChI Key: GLOJLKCUVTZRFO-OCAPTIKFSA-N
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Description

4-(2-Aminoethyl)morpholine is used as a ligand and reacts with nickel (II) nitrite to form trans-bis [4-(2-aminoethyl)morpholine]dinitronickel (II) . This compound belongs to the class of organic compounds known as phenethylamines .


Synthesis Analysis

The title compound, [CdBr2 (C6H14N2O)], was synthesized upon complexation of 4-(2-aminoethyl)morpholine and cadmium (II) bromide tetrahydrate at 303 K . Another synthesis method involves the reaction of hexachlorocyclotriphosphazene with 4-(2-aminoethyl) morpholine which is a primary amine was carried out in the presence of Trimethylamine in THF .


Molecular Structure Analysis

The molecular structure of the final compound was confirmed by mass spectrometry, FT-IR, 31P, 1H and 13C NMR spectroscopies . The structure and physical properties of amines depend on their classification .


Chemical Reactions Analysis

4-(2-Aminoethyl)aniline undergoes coupling with carbohydrates by reductive amination to yield modified carbohydrates . It has been used as a reagent in polycondensation reactions .


Physical and Chemical Properties Analysis

Amines typically have three bonds and one pair of lone pair electrons. This makes the nitrogen sp3 hybridized, trigonal pyramidal, with a bond angle of roughly 109.5 degrees .

Scientific Research Applications

Electrochemical Fluorination

4-(2-Aminoethyl)-cis-2,6-dimethylmorpholine and its derivatives are involved in electrochemical fluorination processes. Specifically, cis-2,6-dimethylmorpholine, when subjected to electrochemical fluorination, leads to various fluorinated products, with particular interest in N-(methoxycarbonylalkyl)-substituted cis-2,6-dimethylmorpholines. This process also results in isomerization, producing a mixture of cis- and trans-isomers. The study presents detailed spectroscopic data and physical properties of new nitrogen-containing F-carboxylic acids (Takashi et al., 1998).

Studies on Cyclic Compounds

The compound has been a subject of investigation in studies concerning the separation and characterization of cyclic compounds. One such study involved the separation of commercial 2,6-dimethylmorpholine into cis- and trans-isomers through vapor phase chromatography. The research provided insights into the PMR spectra of the bases and concluded that the most abundant isomer has the cis-configuration (Booth & Gidley, 1965).

Carcinogenicity Comparison

A comparative study of the carcinogenicity of the cis and trans isomers of nitroso-2,6-dimethylmorpholine (Me2NMOR) was conducted on Fischer 344 rats. The study concluded that the trans isomer of Me2NMOR is a more potent carcinogen in rats than the cis isomer (Lijinsky & Reuber, 1980). Another study on the metabolism of these isomers in rats, hamsters, and guinea pigs revealed substantial increases in excretion of certain metabolites, suggesting different metabolic pathways and implications for carcinogenesis (Underwood & Lijinsky, 1984).

Asymmetric Synthesis

The compound has been used in a highly stereocontrolled synthesis involving Mannich reactions. This process is significant for the preparation of chiral Mannich bases with nearly 100% enantiomeric excess (ee). The study presented a detailed mechanistic model for asymmetric induction, highlighting the application in synthesizing systemic fungicides like fenpropimorph (Vinković & Sunjic, 1997).

Material Chemistry

In material chemistry, the compound has been utilized in solvothermal reactions involving elements like S, Ga, and Sn, leading to the generation of microporous materials. This synthesis approach utilizes cis-2,6-dimethylmorpholine as an organic template, contributing to the formation of hybrid super tetrahedral clusters with unique topologies (Han et al., 2014).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause respiratory irritation . It is advised to avoid contact with skin, eyes and clothing, and to not ingest or breathe vapors or spray mist .

Properties

IUPAC Name

2-[(2S,6R)-2,6-dimethylmorpholin-4-yl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O/c1-7-5-10(4-3-9)6-8(2)11-7/h7-8H,3-6,9H2,1-2H3/t7-,8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLOJLKCUVTZRFO-OCAPTIKFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@@H](O1)C)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1092649-16-5
Record name 2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]ethan-1-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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